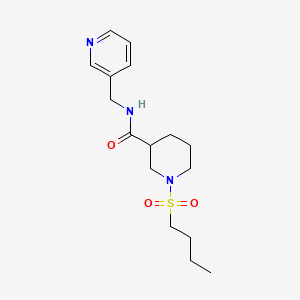![molecular formula C14H21NO2 B5463965 N-[1-(2,5-dimethylphenyl)ethyl]-2-ethoxyacetamide](/img/structure/B5463965.png)
N-[1-(2,5-dimethylphenyl)ethyl]-2-ethoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(2,5-dimethylphenyl)ethyl]-2-ethoxyacetamide, also known as EDA or N-ethyl-2-ethoxy-1-(2,5-xylyl)acetamide, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. EDA is a member of the family of compounds known as N-acyl amino acid derivatives, which have been shown to have various biological activities. In
作用機序
The exact mechanism of action of N-[1-(2,5-dimethylphenyl)ethyl]-2-ethoxyacetamide is not fully understood. However, studies have suggested that N-[1-(2,5-dimethylphenyl)ethyl]-2-ethoxyacetamide may act by modulating the activity of certain receptors in the brain and peripheral tissues. N-[1-(2,5-dimethylphenyl)ethyl]-2-ethoxyacetamide has been shown to bind to the GABA-A receptor, which is involved in the regulation of neuronal excitability. N-[1-(2,5-dimethylphenyl)ethyl]-2-ethoxyacetamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-[1-(2,5-dimethylphenyl)ethyl]-2-ethoxyacetamide has been shown to have various biochemical and physiological effects. N-[1-(2,5-dimethylphenyl)ethyl]-2-ethoxyacetamide has been shown to reduce the levels of pro-inflammatory cytokines and chemokines in animal models of inflammation. N-[1-(2,5-dimethylphenyl)ethyl]-2-ethoxyacetamide has also been shown to increase the levels of certain neurotransmitters in the brain, including GABA and serotonin. Additionally, N-[1-(2,5-dimethylphenyl)ethyl]-2-ethoxyacetamide has been shown to have antioxidant activity and to protect against oxidative stress.
実験室実験の利点と制限
One advantage of using N-[1-(2,5-dimethylphenyl)ethyl]-2-ethoxyacetamide in lab experiments is its relatively low toxicity. N-[1-(2,5-dimethylphenyl)ethyl]-2-ethoxyacetamide has been shown to have low acute toxicity in animal studies. Additionally, N-[1-(2,5-dimethylphenyl)ethyl]-2-ethoxyacetamide is relatively easy to synthesize, which makes it a cost-effective compound for research. However, one limitation of using N-[1-(2,5-dimethylphenyl)ethyl]-2-ethoxyacetamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on N-[1-(2,5-dimethylphenyl)ethyl]-2-ethoxyacetamide. One area of interest is the potential use of N-[1-(2,5-dimethylphenyl)ethyl]-2-ethoxyacetamide as a treatment for Alzheimer's disease. Studies have shown that N-[1-(2,5-dimethylphenyl)ethyl]-2-ethoxyacetamide has neuroprotective effects and may improve cognitive function in animal models of Alzheimer's disease. Another area of interest is the potential use of N-[1-(2,5-dimethylphenyl)ethyl]-2-ethoxyacetamide as an anticancer agent. Studies have shown that N-[1-(2,5-dimethylphenyl)ethyl]-2-ethoxyacetamide has antiproliferative effects on cancer cells and may inhibit tumor growth. Additionally, further studies are needed to elucidate the exact mechanism of action of N-[1-(2,5-dimethylphenyl)ethyl]-2-ethoxyacetamide and to determine its potential as a therapeutic agent for other conditions.
合成法
N-[1-(2,5-dimethylphenyl)ethyl]-2-ethoxyacetamide can be synthesized using a multi-step process starting from 2,5-dimethylbenzaldehyde. The first step involves the conversion of 2,5-dimethylbenzaldehyde to 2,5-dimethylphenylacetone, followed by the reaction of 2,5-dimethylphenylacetone with ethyl acetate and ammonium acetate to form N-[1-(2,5-dimethylphenyl)ethyl]-2-ethoxyacetamide.
科学的研究の応用
N-[1-(2,5-dimethylphenyl)ethyl]-2-ethoxyacetamide has been studied for its potential as an anti-inflammatory, analgesic, and anticonvulsant agent. Several studies have shown that N-[1-(2,5-dimethylphenyl)ethyl]-2-ethoxyacetamide has significant anti-inflammatory and analgesic effects in animal models of inflammation and pain. N-[1-(2,5-dimethylphenyl)ethyl]-2-ethoxyacetamide has also been shown to have anticonvulsant activity in animal models of epilepsy. Additionally, N-[1-(2,5-dimethylphenyl)ethyl]-2-ethoxyacetamide has been investigated for its potential as a treatment for Alzheimer's disease and cancer.
特性
IUPAC Name |
N-[1-(2,5-dimethylphenyl)ethyl]-2-ethoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-5-17-9-14(16)15-12(4)13-8-10(2)6-7-11(13)3/h6-8,12H,5,9H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAFAOOSTBIZPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC(C)C1=C(C=CC(=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-ethyl-5-{4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5463894.png)
![1-methyl-4-[3-(propoxymethyl)-1-pyrrolidinyl]-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5463914.png)
![4-methyl-2H-benzo[h]chromen-2-one](/img/structure/B5463915.png)
![N,5-dimethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5463918.png)
![3-chloro-4-methoxy-N-[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5463929.png)
![6-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5463933.png)
![2-(2,5-dimethyl-1,3-thiazol-4-yl)-N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]acetamide](/img/structure/B5463946.png)

![2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-1-(4-phenoxyphenyl)ethanone](/img/structure/B5463949.png)


![7-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-N,N,2-trimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5463976.png)
![N-{[1-(hydroxymethyl)cyclobutyl]methyl}-4-methoxy-N,3,5-trimethylbenzamide](/img/structure/B5463986.png)
![8-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5463993.png)